molecular formula C12H12N2 B8769405 2-(Azetidin-3-yl)quinoline

2-(Azetidin-3-yl)quinoline

Cat. No. B8769405
M. Wt: 184.24 g/mol
InChI Key: QDEQCKJZDCYBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)quinoline is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-3-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Azetidin-3-yl)quinoline

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(azetidin-3-yl)quinoline

InChI

InChI=1S/C12H12N2/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10/h1-6,10,13H,7-8H2

InChI Key

QDEQCKJZDCYBCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate (2.8 g, 9.8 mmol, as prepared above) in DCM (10 mL), TFA (10 mL) was added. The resulting mixture was stirred at rt for 2 h and concentrated to obtain a viscous oil which was dried under reduced pressure. The residue obtained was dissolved in DCM (50 mL) and stirred with saturated NaHCO3 (50 mL). The DCM layer was separated and the aqueous layer was concentrated. To the residue obtained, 20% iso-PrOH/DCM (50 mL) was added and stirred for 10 min and filtered. This procedure was repeated three times. The combined filtrates were dried over Na2SO4, filtered, and concentrated to obtain compound 24d as a gummy solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 8.34 (d, J=8.6 Hz, 1H), 7.94-8.01 (m, 2H), 7.76 (s, 1H), 7.59 (d, J=6.7 Hz, 1H), 7.53 (d, J=8.6 Hz, 1H), 3.89-4.30 (m, 4H), 3.72-3.82 (m, 1H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
iso-PrOH DCM
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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